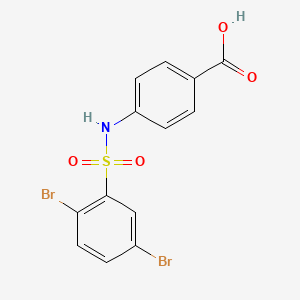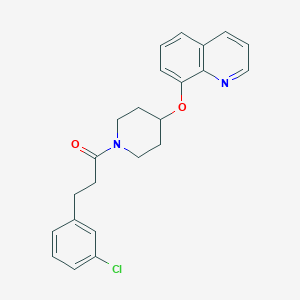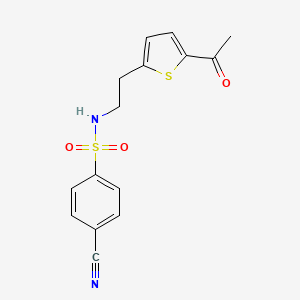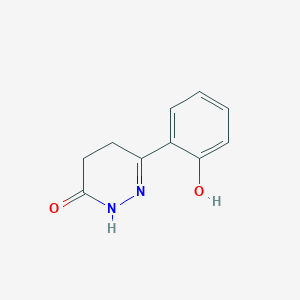
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Anticonvulsant Applications
Synthesis and Biological Activities A range of novel thioxoquinazolinone derivatives, including the compound of interest, have been synthesized from anthranilic acid. These compounds exhibited significant antimicrobial activities against various bacterial strains and fungi such as Staphylococcus aureus, Streptococcus aureus, Escherichia coli, Proteus vulgaris, Candida albicans, and Aspergillus niger. Additionally, some derivatives showed potent anticonvulsant activities, indicating potential therapeutic applications in preventing or reducing the severity of seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antimicrobial and Analgesic Properties Other studies focused on synthesizing novel 4(3H)-quinazolinone derivatives with modifications such as Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, and pyrimidine. These compounds were screened for their potential anti-inflammatory and analgesic activities, highlighting their relevance in medical research and pharmaceutical applications (Farag et al., 2012).
Applications in Radioligand Development
Labeling and Evaluation of Radioligands The compound, as a quinoline-2-carboxamide derivative, was investigated for its potential as a radioligand for the visualization of peripheral benzodiazepine receptors. It was labeled with carbon-11 and tested for binding to peripheral benzodiazepine type receptors in various organs. The results suggested that the compound could be a promising radioligand for imaging with positron emission tomography, contributing to the advancement of diagnostic imaging in medical sciences (Matarrese et al., 2001).
Chemical Synthesis and Structural Characterization
Synthesis and Crystal Structure The compound was synthesized through base-catalyzed intramolecular nucleophilic cyclization, and its structure was confirmed through spectroscopic data and X-ray diffraction. This research provides valuable insights into the chemical synthesis and structural characterization of quinazolinone derivatives, essential for understanding their biological activities and potential applications in various fields (Saeed & Flörke, 2011).
Safety and Hazards
properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-17(2)15-31-27(35)20-7-12-23-25(14-20)32-29(33(28(23)36)22-10-8-21(30)9-11-22)37-16-26(34)24-13-18(3)5-6-19(24)4/h5-14,17H,15-16H2,1-4H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMFQKWVVPOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2433441.png)
![[2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2433442.png)


![N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide](/img/structure/B2433445.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2433450.png)


![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2433458.png)

![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2433463.png)
